(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-naphthyl)butanoic acid
Overview
Description
This compound is a chiral derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) known for its high levels of enantioselectivity. It is a white powder with a molecular weight of 451.5 g/mol and a melting point of 126-128°C.
Preparation Methods
The synthesis of (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-naphthyl)butanoic acid typically involves several steps, including the protection of functional groups, coupling reactions, and deprotection. One common synthetic route involves the use of fluorenylmethyloxycarbonyl (Fmoc) protection for the amino group, followed by coupling with a naphthyl-substituted butanoic acid derivative. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane (DCM). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated synthesizers and continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-naphthyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorenylmethyloxycarbonyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Scientific Research Applications
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-naphthyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential as an anti-inflammatory agent and its effects on cellular signaling pathways.
Medicine: Research is ongoing to explore its potential in treating conditions like Alzheimer’s disease due to its neuroprotective properties.
Industry: It is used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-naphthyl)butanoic acid involves its interaction with molecular targets such as cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response . By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins . Additionally, it may interact with other signaling pathways involved in neuroprotection and cell survival .
Comparison with Similar Compounds
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-naphthyl)butanoic acid can be compared with other similar compounds, such as:
Flurbiprofen: A nonsteroidal anti-inflammatory drug with similar anti-inflammatory properties but lacking the chiral specificity of the compound .
Ibuprofen: Another NSAID with a similar mechanism of action but different structural features and pharmacokinetic properties.
Naproxen: An NSAID with a longer half-life and different side effect profile compared to this compound.
Properties
IUPAC Name |
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylbutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO4/c1-18(20-15-14-19-8-2-3-9-21(19)16-20)27(28(31)32)30-29(33)34-17-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h2-16,18,26-27H,17H2,1H3,(H,30,33)(H,31,32)/t18-,27-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVGWYBTUATLBK-MYUZEXMDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=CC=CC=C2C=C1)[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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